molecular formula C8H4ClFN2O B1436733 2-chloro-6-fluoroquinazolin-4(3H)-one CAS No. 769158-12-5

2-chloro-6-fluoroquinazolin-4(3H)-one

Cat. No. B1436733
M. Wt: 198.58 g/mol
InChI Key: CBHYEOLZQCLMSY-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroquinazolin-4(3H)-one is a chemical compound with the CAS Number: 769158-12-5 . It has a molecular weight of 198.58 and its molecular formula is C8H4ClFN2O . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one involves the use of sodium hydroxide in tetrahydrofuran and water at 20℃ for 12 hours under an inert atmosphere . The starting material, 2,4-Dichloro-6-fluoroquinazoline, is dissolved in tetrahydrofuran .


Molecular Structure Analysis

The InChI code for 2-chloro-6-fluoroquinazolin-4(3H)-one is 1S/C8H4ClFN2O/c9-8-11-6-2-1-4 (10)3-5 (6)7 (13)12-8/h1-3H, (H,11,12,13) . The InChI Key is CBHYEOLZQCLMSY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-6-fluoroquinazolin-4(3H)-one is a solid compound . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Medicinal Chemistry Applications

The development of chloroquine-containing compounds, derived from the 4-aminoquinoline scaffold, highlights the evolution of this class of chemicals from antimalarial to broader therapeutic uses, including anticancer applications (Njaria et al., 2015). This evolution underscores the potential for compounds like "2-chloro-6-fluoroquinazolin-4(3H)-one" to be repurposed or developed for varied clinical applications beyond their initial scope.

Analytical Methods

Research into analytical methods for determining antioxidant activity outlines various assays that can potentially apply to studying the antioxidant properties of compounds similar to "2-chloro-6-fluoroquinazolin-4(3H)-one" (Munteanu & Apetrei, 2021). These methods include spectrophotometry and electrochemical (bio)sensors, highlighting the relevance of such compounds in antioxidant research.

Biological Activity

The repurposing of chloroquine and hydroxychloroquine, both belonging to the 4-aminoquinoline family, for autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis, reflects the immunosuppressive capabilities of this chemical class (Taherian et al., 2013). This suggests that compounds with similar structures could also possess significant biological activities worth exploring in autoimmune and inflammatory diseases.

Environmental Remediation

The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants presents a novel application area for compounds within the same chemical family as "2-chloro-6-fluoroquinazolin-4(3H)-one" (Husain & Husain, 2007). These compounds can enhance the efficiency of enzymatic degradation of recalcitrant pollutants, indicating their potential utility in environmental clean-up efforts.

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

properties

IUPAC Name

2-chloro-6-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHYEOLZQCLMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586537
Record name 2-Chloro-6-fluoroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoroquinazolin-4(3H)-one

CAS RN

769158-12-5
Record name 2-Chloro-6-fluoroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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